1,2,3,4,9-Pentachlorodibenzofuran
Overview
Description
1,2,3,4,9-Pentachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds with one or several hydrogen atoms in the dibenzofuran structure replaced by chlorine atoms . These compounds are known for their persistence in the environment and potential harmful effects on health and ecosystems .
Preparation Methods
1,2,3,4,9-Pentachlorodibenzofuran is typically produced as an unwanted byproduct during the manufacture of certain chlorinated aromatic compounds . The synthesis involves high-resolution gas chromatography and high-resolution mass spectrometry (HRGC/HRMS) techniques to detect and measure the compound in various environmental matrices .
Chemical Reactions Analysis
1,2,3,4,9-Pentachlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.
Substitution: This reaction involves the replacement of one or more chlorine atoms with other atoms or groups.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,3,4,9-Pentachlorodibenzofuran has several scientific research applications, including:
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and mechanisms of action in human health.
Industry: Monitored as a pollutant in industrial processes involving chlorinated compounds.
Mechanism of Action
1,2,3,4,9-Pentachlorodibenzofuran exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcriptional activator. This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes it activates . The compound induces the expression of genes involved in the metabolism of xenobiotics, such as CYP1A1 and CYP1A2 .
Comparison with Similar Compounds
1,2,3,4,9-Pentachlorodibenzofuran is part of a larger family of polychlorinated dibenzofurans, which includes compounds such as:
2,3,7,8-Tetrachlorodibenzofuran (TCDF): Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzofuran: Similar in structure but differs in the position of chlorine atoms.
2,3,4,7,8-Pentachlorodibenzofuran: Another toxic congener with significant environmental impact.
This compound is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological effects .
Properties
IUPAC Name |
1,2,3,4,9-pentachlorodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O/c13-4-2-1-3-5-6(4)7-8(14)9(15)10(16)11(17)12(7)18-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSZNZVZXOFRJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232562 | |
Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83704-49-8 | |
Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4,9-Pentachlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4,9-PENTACHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F6G5VT4BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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